

An In-depth Technical Guide to Cy3B Maleimide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3B maleimide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy3B maleimide**, a bright and photostable fluorescent dye crucial for labeling biological molecules. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in bioconjugation, with a special focus on its use in advanced fluorescence spectroscopy.

Core Structure and Properties of Cy3B Maleimide

Cy3B maleimide is a mono-reactive dye belonging to the cyanine family. Its structure is characterized by two indole rings linked by a polymethine chain, a feature responsible for its fluorescence. The maleimide group provides a reactive site for covalent attachment to thiol groups, commonly found in cysteine residues of proteins and in thiol-modified oligonucleotides.

The chemical formula for **Cy3B maleimide** is $C_{37}H_{38}N_4O_7S$, and it has a molecular weight of approximately 682.8 g/mol .^[1] The presence of a sulfonate group enhances its water solubility, making it suitable for labeling reactions in aqueous buffers.^[2]

Physicochemical and Spectroscopic Properties

Cy3B is an improved version of the Cy3 dye, exhibiting significantly increased fluorescence quantum yield and photostability.^[3] These characteristics make it an excellent choice for demanding applications such as single-molecule studies. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃₇ H ₃₈ N ₄ O ₇ S	[1]
Molecular Weight	682.8 g/mol	[1]
Appearance	Golden-purple powder	[2]
Solubility	DMSO, DMF	[2]
Excitation Maximum (λ _{ex})	559 nm	[3]
Emission Maximum (λ _{em})	571 nm	[3]
Molar Extinction Coefficient (ε)	~130,000 M ⁻¹ cm ⁻¹ (in Methanol)	
Fluorescence Quantum Yield (Φ)	~0.68	[3]
Storage	-20°C in the dark, desiccated	[2]

Experimental Protocols

The maleimide group of Cy3B reacts specifically with the thiol group of cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

General Protein Labeling Protocol

This protocol outlines the general steps for labeling a protein containing cysteine residues with **Cy3B maleimide**.

Materials:

- Protein of interest with at least one accessible cysteine residue
- Cy3B maleimide**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5

- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the dye.
- Dye Preparation: Allow the vial of **Cy3B maleimide** to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10-20 fold molar excess of the **Cy3B maleimide** stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 559 nm (for Cy3B).

Oligonucleotide Labeling Protocol

This protocol is for labeling thiol-modified oligonucleotides.

Materials:

- Thiol-modified oligonucleotide
- **Cy3B maleimide**

- Anhydrous DMSO
- Reaction Buffer: 0.1 M phosphate buffer, pH 7.2
- Purification method (e.g., HPLC or ethanol precipitation)

Procedure:

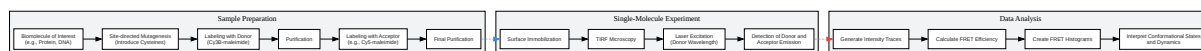
- Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in the reaction buffer.
- Dye Preparation: Prepare a stock solution of **Cy3B maleimide** in anhydrous DMSO.
- Labeling Reaction: Add a 20-fold molar excess of the **Cy3B maleimide** solution to the oligonucleotide solution.
- Incubation: Incubate the reaction for 2 hours at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide from the excess dye using either reverse-phase HPLC or ethanol precipitation.

Advanced Applications and Visualizations

Cy3B maleimide is a fluorophore of choice for single-molecule Förster Resonance Energy Transfer (smFRET) studies due to its high brightness and photostability. smFRET is a powerful technique to measure distances on the nanometer scale and to study the conformational dynamics of biomolecules.

Single-Molecule FRET (smFRET) Experimental Workflow

In a typical smFRET experiment, a donor fluorophore (like Cy3B) and an acceptor fluorophore are attached to a biomolecule at two specific sites. The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them, providing a molecular ruler.

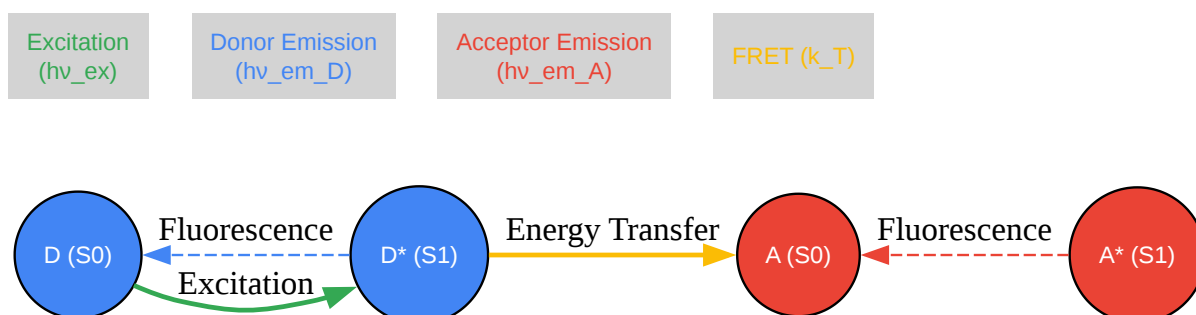


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Caption: Workflow for a single-molecule FRET experiment using **Cy3B maleimide** as the donor fluorophore.

Förster Resonance Energy Transfer (FRET) Mechanism

The underlying principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.



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Caption: Jablonski diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cy3B Maleimide: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554692#what-is-the-structure-of-cy3b-maleimide]

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